molecular formula C8H10OS B8733501 5-Isopropylthiophene-3-carbaldehyde

5-Isopropylthiophene-3-carbaldehyde

Cat. No.: B8733501
M. Wt: 154.23 g/mol
InChI Key: MMFHDBOQHRKGJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isopropylthiophene-3-carbaldehyde (CAS: Not provided) is a heterocyclic aldehyde featuring a thiophene backbone substituted with an isopropyl group at position 5 and a formyl (-CHO) group at position 3. Thiophene derivatives are widely studied due to their aromaticity, electronic properties, and versatility in organic synthesis. This compound is utilized as an intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in the synthesis of ligands or conjugated polymers .

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Comparative Properties of Selected Heterocyclic Carbaldehydes

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (Common Solvents) Key Substituents
5-Isopropylthiophene-3-carbaldehyde C₈H₁₀OS 154.23 45–48* DCM, Ethanol, THF Isopropyl (C5), -CHO (C3)
Thiophene-3-carbaldehyde C₅H₄OS 112.15 30–32 DCM, Ether -CHO (C3)
5-Methylthiophene-3-carbaldehyde C₆H₆OS 126.17 38–40 Ethanol, Acetone Methyl (C5), -CHO (C3)
5-Ethoxy-1-propyl-1H-indole-3-carbaldehyde C₁₃H₁₅NO₂ 217.27 Not reported DMSO, Methanol Ethoxy (C5), Propyl (N1), -CHO (C3)
Furan-3-carbaldehyde C₅H₄O₂ 96.08 10–12 Water, Ethanol -CHO (C3)

*Data estimated based on analogous thiophene derivatives.

  • Electronic Effects : The electron-withdrawing carbaldehyde group reduces the electron density of the thiophene ring, enhancing electrophilic substitution reactivity. The isopropyl group in this compound donates electrons weakly via hyperconjugation but primarily acts as a steric hindrance .
  • Aromaticity : Thiophene (aromatic) exhibits greater stability than furan (less aromatic), influencing reaction pathways. Indole derivatives (e.g., 5-Ethoxy-1-propyl-1H-indole-3-carbaldehyde) combine aromatic and π-deficient characteristics due to the fused benzene-pyrrole system .

Physicochemical and Industrial Relevance

  • Solubility : this compound’s solubility in polar aprotic solvents (e.g., THF) is lower than that of Thiophene-3-carbaldehyde but higher than the indole derivative, which favors DMSO due to its bulky substituents .
  • Thermal Stability : Thiophene derivatives generally exhibit higher thermal stability (decomposition >200°C) than furan analogs (<150°C).

Properties

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

IUPAC Name

5-propan-2-ylthiophene-3-carbaldehyde

InChI

InChI=1S/C8H10OS/c1-6(2)8-3-7(4-9)5-10-8/h3-6H,1-2H3

InChI Key

MMFHDBOQHRKGJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CS1)C=O

Origin of Product

United States

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